Amix M

Description

Contextualization within Thiazolide Chemistry and Analog Development Research

Amixicile is positioned as a second-generation derivative of nitazoxanide (B1678950) (NTZ), a well-established broad-spectrum antiparasitic and antiviral drug belonging to the thiazolide class. fishersci.comwikipedia.orgfrontiersin.orgnih.govuni.lubiosensis.comlabsolu.ca Thiazolides are characterized by a chemical structure containing a thiazole (B1198619) ring. The development of Amixicile is a direct outcome of analog development research aimed at enhancing the pharmacological properties and expanding the therapeutic potential of the parent compound, nitazoxanide. fishersci.comwikipedia.orgfrontiersin.orgnih.govbiosensis.comlabsolu.ca This research seeks to address limitations observed with earlier thiazolides, such as suboptimal pharmacokinetics and off-target effects. fishersci.comwikipedia.orgfrontiersin.orgbiosensis.com

Historical Perspectives on Structural Antecedents and Precursor Compounds

The primary structural antecedent to Amixicile is nitazoxanide (NTZ). fishersci.comwikipedia.orgfrontiersin.orgnih.govuni.lubiosensis.comlabsolu.ca Nitazoxanide is an FDA-approved therapeutic that has shown efficacy against various parasitic and bacterial infections. fishersci.com Amixicile was derived from NTZ through a specific chemical modification: the replacement of the acetyloxy (OAc) group on the benzene (B151609) ring of nitazoxanide with a propylamine (B44156) group. fishersci.comuni.lu This structural alteration was strategically designed to potentially improve characteristics such as absorption and target specificity. fishersci.comuni.lu

Rationale for Dedicated Academic Investigation of Amixicile's Unique Biological Profile

Dedicated academic investigation into Amixicile's biological profile is driven by the need for more targeted and effective treatments for infections caused by anaerobic pathogens. Nitazoxanide, while effective against a range of microorganisms, exhibits certain pharmacological shortcomings, including poor pharmacokinetics and undesirable "off-target" activities that limit its broader application. fishersci.comwikipedia.orgbiosensis.com

Amixicile's unique profile stems from its mechanism of action, which primarily involves the inhibition of pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) and related enzymes. wikipedia.orglabsolu.ca PFOR is an essential enzyme in the central metabolism of obligate anaerobic bacteria, anaerobic human intestinal parasites, and members of the epsilonproteobacteria (such as Campylobacter and Helicobacter). wikipedia.orglabsolu.ca Crucially, this enzyme target is not found in humans, mitochondria, or in aerobic and facultative anaerobic bacteria, which utilize pyruvate dehydrogenase (PDH) instead. wikipedia.org This selectivity for PFOR provides a strong rationale for Amixicile as a targeted therapeutic agent with potentially fewer side effects on the host and beneficial aerobic microflora. wikipedia.orgfrontiersin.orgbiosensis.com

Preclinical studies have highlighted several aspects of Amixicile's unique biological profile that warrant further investigation. These include efficient absorption, lack of significant metabolism by human, dog, or rat liver microsomal fractions, and lower toxicity compared to nitazoxanide in certain assays. fishersci.comfrontiersin.orgbiosensis.com Furthermore, research findings have demonstrated Amixicile's efficacy in preclinical models against important anaerobic pathogens such as Clostridioides difficile and Helicobacter pylori. wikipedia.orgfrontiersin.orgnih.govbiosensis.com The observation that Amixicile did not lead to recurrence of C. difficile infection in a mouse model, unlike some standard therapies, further underscores its potential and the importance of understanding its specific biological interactions. nih.govbiosensis.com

Studies investigating the inhibitory activity of Amixicile on PFOR have shown it to be more potent than nitazoxanide. For instance, 50% enzyme inhibition (IC50) was achieved with a lower concentration of Amixicile compared to NTZ. nih.gov

| Compound | PFOR Inhibition (IC50) |

| Amixicile | 8 µM |

| Nitazoxanide | 24 µM |

Table 1: Comparison of PFOR Inhibition Potency between Amixicile and Nitazoxanide nih.gov

The selective targeting of PFOR, coupled with favorable pharmacokinetic properties observed in preclinical studies, provides a compelling rationale for the continued academic investigation into Amixicile's unique biological profile and its potential as a targeted therapeutic agent for anaerobic infections.

Structure

2D Structure

Properties

CAS No. |

68909-77-3 |

|---|---|

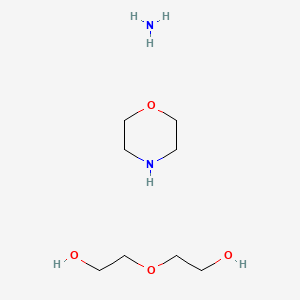

Molecular Formula |

C8H22N2O4 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

azane;2-(2-hydroxyethoxy)ethanol;morpholine |

InChI |

InChI=1S/C4H9NO.C4H10O3.H3N/c1-3-6-4-2-5-1;5-1-3-7-4-2-6;/h5H,1-4H2;5-6H,1-4H2;1H3 |

InChI Key |

JHMKWDBHCQJSCW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C(COCCO)O.N |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Methodologies of Amixicile

Established Synthetic Pathways to the Core Amixicile Scaffold

The core scaffold of Amixicile is derived from its parent compound, nitazoxanide (B1678950) (NTZ). The synthesis of Amixicile and its analogues generally involves the modification of the NTZ structure.

Detailed Reaction Mechanisms and Optimized Conditions

The synthesis of Amixicile involves the replacement of the acetoxy group on the benzene (B151609) ring of nitazoxanide with a propylamine (B44156) group. researchgate.netnih.gov While detailed, proprietary industrial synthesis methods are not fully disclosed in the public domain, the general synthetic approach can be inferred from the chemical literature on related compounds. A plausible synthetic route would involve the hydrolysis of the ester in nitazoxanide to yield tizoxanide (B1683187), followed by a reaction to introduce the propylamine side chain.

The key transformation is the introduction of the propylamine tail to the phenolic ring of a tizoxanide-like precursor. This could be achieved through various established methods in organic chemistry, such as a Williamson ether synthesis followed by amination, or a reductive amination pathway. Optimization of reaction conditions would focus on maximizing yield, ensuring regioselectivity (ortho-substitution), and minimizing side products.

Identification and Synthesis of Key Intermediates

The primary key intermediate in the synthesis of Amixicile is 2-hydroxy-N-(5-nitrothiazol-2-yl)benzamide, also known as tizoxanide. This intermediate is readily obtained by the hydrolysis of nitazoxanide. Another crucial intermediate would be a salicylaldehyde (B1680747) derivative, which would be necessary for a reductive amination approach to introduce the propylamine side chain. The synthesis of these intermediates is well-documented in the chemical literature.

Rational Design and Synthesis of Amixicile Analogues and Prodrugs

The development of Amixicile has been guided by rational drug design principles to enhance its efficacy, selectivity, and pharmacokinetic properties.

Structure-Based Design Principles for Analog Generation

Structure-activity relationship (SAR) studies have been central to the design of Amixicile analogues. The Amixicile scaffold has been conceptually divided into three regions for optimization: the head group (the 2-amino-5-nitrothiazole (B118965) moiety), the linker (the benzene ring), and the tail region (the propylamine side chain). nih.gov

Docking simulations with the target enzyme, PFOR, have provided insights into the binding interactions. These studies have shown that the nitro group of the thiazole (B1198619) ring is crucial for activity, as it interacts with the thiamine (B1217682) pyrophosphate (TPP) cofactor of the enzyme. nih.gov The propylamine tail is believed to form an electrostatic interaction with an aspartic acid residue in the PFOR active site. researchgate.net Based on these models, analogues with modified tail lengths and different substituents on the benzene ring have been synthesized to probe the chemical space of the PFOR active site. nih.gov

Exploration of Substituent Effects on Chemical Reactivity and Biological Activity in Model Systems

The effects of various substituents on the benzene ring of the Amixicile scaffold have been systematically investigated. Both electron-donating and electron-withdrawing groups have been introduced to modulate the electronic properties of the molecule and its interaction with the target enzyme. nih.gov

The length and nature of the tail region have also been varied. Analogues with shortened, lengthened, and rigidified tail regions have been synthesized and evaluated. These studies have indicated that the propylamine tail is near optimal in length. nih.gov Furthermore, replacing the propylamine with other alkyl amines or nitrogen-containing heterocycles has been explored, with some modifications leading to improved PFOR inhibition and biological activity against Clostridium difficile. asm.org

Below is a data table summarizing the structure-activity relationships of some Amixicile analogues.

| Compound | Modification | Effect on PFOR Inhibition | Biological Activity (MIC against C. difficile) |

| Amixicile | Propylamine tail at ortho position | Potent | ≤0.125 to 4 µg/ml nih.gov |

| Analogue 1 | Shortened alkylamine tail | Reduced activity | Higher MIC |

| Analogue 2 | Lengthened alkylamine tail | Reduced activity | Higher MIC |

| Analogue 3 | Electron-withdrawing group on benzene ring | Improved inhibition | Lower MIC in some cases asm.org |

| Analogue 4 | Nitrogen-containing heterocycle as tail | Improved inhibition | Lower MIC in some cases asm.org |

Chemoenzymatic and Biocatalytic Approaches in Amixicile Synthesis

While the primary synthesis of Amixicile and its analogues has relied on traditional organic chemistry methods, the potential for chemoenzymatic and biocatalytic approaches exists, particularly for the synthesis of chiral intermediates or for more environmentally friendly synthetic routes.

The use of enzymes in the synthesis of morpholine (B109124) derivatives, which share some structural similarities with potential intermediates, has been explored. nih.gov For instance, enzyme-catalyzed resolutions have been employed to prepare enantiomerically pure morpholine derivatives. nih.gov Such biocatalytic methods could potentially be adapted for the synthesis of specific Amixicile analogues, especially those with chiral centers. However, to date, there is no specific information in the reviewed literature detailing the application of chemoenzymatic or biocatalytic methods for the direct synthesis of Amixicile.

Stereoselective Synthesis and Enantiomeric Resolution Techniques for Amixicile Derivatives

The core structure of amixicile itself is not chiral. However, the synthesis of various derivatives with modified side chains or substituents can introduce chiral centers into the molecule. The scientific literature available to date does not specifically detail the stereoselective synthesis or enantiomeric resolution of chiral derivatives of amixicile.

While direct methodologies for amixicile derivatives are not documented, general principles of stereoselective synthesis and enantiomeric resolution are well-established in organic chemistry and could be applied to potential chiral analogues of amixicile.

Stereoselective Synthesis:

Should a derivative of amixicile possess a stereocenter, its stereoselective synthesis would aim to produce a single enantiomer or diastereomer in excess. This can be achieved through several approaches:

Chiral Pool Synthesis: Utilizing a readily available enantiopure starting material that already contains the desired stereocenter.

Use of Chiral Auxiliaries: Covalently attaching a chiral molecule (auxiliary) to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the desired stereocenter is formed.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemistry of the reaction. This is often a highly efficient method as only a small amount of the catalyst is needed. For instance, asymmetric Henry reactions catalyzed by copper complexes with chiral ligands have been used for the synthesis of chiral nitro-containing compounds.

Enantiomeric Resolution Techniques:

If a racemic mixture of a chiral amixicile derivative is synthesized, various techniques can be employed to separate the enantiomers.

Formation of Diastereomeric Salts: This is a classical method where the racemic mixture (e.g., a chiral amine or carboxylic acid) is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. For example, chiral HPLC has been successfully used to separate the enantiomers of nitro-aromatic compounds similar in structure to parts of the amixicile molecule. The separation is typically achieved using mobile phases such as n-hexane and an alcohol like isopropanol (B130326) or ethanol.

Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

The following table outlines general data that would be relevant in the stereoselective synthesis and enantiomeric resolution of chiral compounds, which would be applicable to any future work on chiral amixicile derivatives.

| Parameter | Description | Typical Measurement |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, representing the excess of one enantiomer over the other. | Expressed as a percentage (e.g., 95% ee). |

| Diastereomeric Ratio (dr) | The ratio of diastereomers produced in a chemical reaction. | Expressed as a ratio (e.g., 90:10 dr). |

| Optical Rotation ([α]) | The angle to which a plane-polarized light is rotated by a solution of a chiral compound. | Measured in degrees (°). |

| Separation Factor (α) | In chromatography, a measure of the separation between two peaks. For enantiomers, a value greater than 1 indicates separation. | A dimensionless number. |

| Resolution (Rs) | In chromatography, a quantitative measure of the degree of separation between two peaks. | A dimensionless number. |

Advanced Structural Characterization and Elucidation of Amixicile and Its Derivatives

Comprehensive Spectroscopic Methodologies for Structural Confirmation

The structural confirmation of Amixicile and its derivatives relies heavily on advanced spectroscopic techniques. These methods probe the interaction of electromagnetic radiation with the molecule, yielding unique spectral fingerprints that can be interpreted to reveal detailed structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, often to several decimal places. This high accuracy allows for the determination of the elemental composition of a molecule by matching the experimental exact mass to theoretical values for different chemical formulas.

HRMS is also used for fragmentation analysis. After ionization, molecules can break down into smaller, characteristic fragments. Analyzing the pattern of these fragments provides additional structural information, helping to confirm the connectivity of atoms within the molecule. Techniques like Collision Induced Dissociation (CID) are often used to induce fragmentation in a controlled manner. HRMS has been employed in the characterization of Amixicile and its derivatives to confirm their molecular weight and gain insights into their fragmentation pathways, which supports the proposed structures. nih.govfrontiersin.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques probe the vibrations of chemical bonds, which are unique to specific functional groups and molecular structures.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a "fingerprint" for the molecule.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by a molecule. It provides complementary information to IR spectroscopy, as different molecular vibrations are active in IR and Raman. Raman spectroscopy can be particularly useful for studying non-polar bonds and symmetric vibrations.

Both IR and Raman spectroscopy can be used to identify the presence of key functional groups in Amixicile and its derivatives, such as nitro groups, amide linkages, and the characteristic vibrations of the thiazole (B1198619) ring, further supporting the structural assignments made by NMR and MS. While not as definitive for complete structure elucidation as NMR and HRMS, IR and Raman provide valuable confirmatory data and can be used for comparative analysis of related compounds.

Subject: Information on the Chemical Compound "Amix M"

Based on the available information, "this compound" (CAS 68909-77-3, PubChem CID 91666502) is identified as a complex mixture. nih.govchemicalbook.com It is described as the residuum resulting from the reaction of diethylene glycol and ammonia. chemicalbook.comeuropa.eu This mixture is reported to consist predominantly of various morpholine-based derivatives. chemicalbook.comeuropa.eu Specific components mentioned include [(aminoethoxy)ethyl]morpholine, [(hydroxyethoxy)ethyl]morpholine, 3-morpholinone, and 4,4'-(oxydi-2,1-ethanediyl)bis[morpholine]. chemicalbook.comeuropa.eu The molecular formula associated with "this compound" is C8H22N2O4, with a molecular weight of 210.27 g/mol . nih.gov

Despite the identification of "this compound" as a chemical entity with a CAS number and PubChem CID, comprehensive and specific data pertaining to its advanced structural characterization and elucidation using the techniques outlined (Ultraviolet-Visible (UV-Vis) Spectroscopy, Chiroptical Spectroscopic Techniques such as Circular Dichroism and Optical Rotatory Dispersion, Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Density Functional Theory (DFT) calculations) were not found in the consulted sources.

Therefore, it is not possible to provide a detailed article focusing solely on "this compound" that includes specific experimental data tables and research findings for each of the requested structural characterization methods as outlined in the prompt. The available information primarily identifies the substance as a mixture and lists its major components rather than providing in-depth spectroscopic or crystallographic data for the mixture itself.

Computational Chemistry in Structural Elucidation and Conformational Analysis

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

Computational techniques, particularly molecular docking simulations, have played a significant role in exploring the conformational space and understanding the molecular interactions of Amixicile with its biological target, pyruvate (B1213749):ferredoxin oxidoreductase (PFOR). These simulations provide insights into how Amixicile binds to the enzyme and the key interactions involved.

Docking simulations, often performed using software environments like Molecular Operating Environment (MOE), have been utilized to model the binding of Amixicile and its analogues to the crystal structure of PFOR, such as that from Desulfovibrio africanus. asm.orgnih.govasm.orgresearchgate.netnih.gov These studies predict that the anionic 5-nitro group of the thiazole moiety is crucial for interaction with the thiamine (B1217682) pyrophosphate (TPP) cofactor of PFOR, potentially interacting with residues like Arg B114 and Thr B31. asm.orgasm.orgresearchgate.netnih.gov Furthermore, simulations suggest that the propylamine (B44156) tail of Amixicile can form electrostatic interactions with specific residues in the PFOR binding pocket, such as Asp B456. asm.orgasm.orgresearchgate.netnih.gov

These in silico studies have been instrumental in rationalizing the proposed mechanism of action of Amixicile, which involves interfering with the function of the TPP cofactor. asm.orgasm.orgresearchgate.netnih.gov The simulations help to visualize the binding pose and predict the relative binding affinities of different derivatives, guiding the design and synthesis of new compounds with potentially improved inhibitory activity. asm.orgasm.orgresearchgate.netnih.gov While the term "molecular dynamics simulation" is a broader category that encompasses the study of molecular motion over time, the specific research on Amixicile in the provided context primarily highlights the use of docking simulations (a form of molecular mechanics) to analyze binding interactions and conformational fit within the enzyme's active site.

Chromatographic Techniques for Purity Assessment and Isomer Separation in Research Samples

Chromatographic techniques are essential tools in the research and development of Amixicile and its derivatives for assessing the purity of synthesized compounds and, where applicable, separating isomers.

Various chromatographic methods have been employed in the study of Amixicile and related nitroheterocyclic compounds. High-Performance Liquid Chromatography (HPLC) is utilized for purity assessment and analysis of compounds in research samples. uow.edu.auresearchgate.netasm.org For instance, reverse-phase HPLC with a gradient elution of acetonitrile (B52724) and water has been used to confirm sample purity in studies involving Amixicile. uow.edu.au Column chromatography is also employed for the purification of synthesized compounds, particularly during the synthesis of derivatives or related chemical scaffolds. researchgate.netasm.org Preparative HPLC is sometimes used for further purification to achieve higher purity levels of target compounds or to isolate specific components from reaction mixtures. researchgate.net

The application of these techniques ensures the quality and purity of the compounds used in subsequent biological assays and studies, which is critical for obtaining reliable research findings. Purity levels are typically assessed and reported to validate the integrity of the research samples.

Reported Purity Assessment Methods

| Compound/Sample Type | Techniques Used | Reported Purity / Outcome | Source |

| Amixicile and other analogues | NMR, Mass Spectrometry (MS) | >98% purity | nih.gov |

| Amixicile and other analogues | Spectrophotometry, NMR, MS | Purity assessed | asm.orgnih.gov |

| Nitazoxanide (B1678950) | HPLC, NMR | >98% purity (HPLC), Conforms (NMR) | biosensis.com |

| Compound 41 (in CDI murine model) | Reverse-phase HPLC | Purity confirmed | uow.edu.au |

| Crude reaction mixtures (related compounds) | Liquid Chromatography/Mass Spectrometry | 60-80% purity | asm.org |

| Purified compounds (related to asm.org) | Column Chromatography, Preparative HPLC | >90% purity | asm.org |

| Crude product (related compound) | Column Chromatography, Preparative HPLC | 44% purity (crude), further purified by HPLC | researchgate.net |

While specific data tables detailing chromatographic runs or simulation parameters for Amixicile itself are not extensively provided in the search snippets, the consistent mention of these techniques underscores their importance in the characterization and study of this compound and its derivatives.

Molecular Mechanisms of Amixicile Action: Interrogating Biological Pathways

Elucidation of Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR) as a Primary Molecular Target

PFOR is an attractive drug target because it is essential for the viability of many anaerobic pathogens and is not found in humans or aerobic bacteria. researchgate.netbritishjournalofgastroenterology.comnih.gov Amixicile has demonstrated selective inhibitory activity against PFOR-containing bacteria, including prominent oral anaerobes and Clostridium difficile. researchgate.netbritishjournalofgastroenterology.comnih.govresearchgate.netnih.govnih.gov

Kinetic Characterization of PFOR Inhibition by Amixicile

Kinetic studies have shown that amixicile inhibits PFOR activity. Amixicile, similar to its parent compound nitazoxanide (B1678950) (NTZ), competes with the enzyme's natural substrate, pyruvate, for binding to the thiamine (B1217682) pyrophosphate (TPP) cofactor in the active site. nih.govbritishjournalofgastroenterology.comasm.orgnih.govnih.govresearchgate.net Research indicates that amixicile and NTZ exhibit significantly lower Km or Ki values compared to the Km for pyruvate, suggesting a higher affinity for the enzyme's active site or the TPP cofactor. researchgate.netnih.govbritishjournalofgastroenterology.comnih.gov For instance, the Ki value for NTZ is reported to be approximately 5 x 10-6 M, while the Km for pyruvate is around 3 x 10-4 M, indicating that NTZ (and by extension, amixicile) competes effectively with pyruvate. nih.govbritishjournalofgastroenterology.comnih.gov Studies have determined IC50 values for amixicile, indicating the concentration required to achieve 50% enzyme inhibition. One study reported an IC50 of 8 μM for amixicile against PFOR, compared to 24 μM for NTZ, suggesting amixicile is a more potent inhibitor of the enzyme. nih.gov

Below is a representative table summarizing kinetic data:

| Compound | Target Enzyme | Inhibition Type | Ki / IC50 (µM) | Km (Pyruvate) (µM) | Reference |

| Amixicile | PFOR | Competitive | ~8 (IC50) | ~300 | nih.gov |

| Nitazoxanide | PFOR | Competitive | ~5 (Ki) / ~24 (IC50) | ~300 | nih.govbritishjournalofgastroenterology.comnih.gov |

Note: Ki and IC50 values can vary depending on the specific enzyme source and assay conditions.

Investigation of Binding Stoichiometry and Thermodynamics of Enzyme-Inhibitor Complexes

While specific detailed data on the binding stoichiometry and thermodynamics of amixicile-PFOR complexes are not extensively detailed in the provided search results, the mechanism of action implies a direct interaction within the active site involving the TPP cofactor. researchgate.netnih.govbritishjournalofgastroenterology.comasm.org Techniques such as Isothermal Titration Calorimetry (ITC) are commonly used to characterize the thermodynamics (enthalpy, entropy, and binding constant) and stoichiometry of enzyme-inhibitor interactions, providing insights into the forces driving complex formation. harvard.eduuwm.edunih.govusp.br Docking simulations have been utilized to predict how amixicile binds within the PFOR pocket, suggesting specific interactions with residues in the active site and the TPP cofactor. nih.govasm.orgresearchgate.netresearchgate.net These simulations can provide theoretical stoichiometry based on the predicted binding poses.

Mechanistic Role of Thiamine Pyrophosphate (TPP) Cofactor Interaction in PFOR Inactivation

A key aspect of amixicile's mechanism is its interaction with the thiamine pyrophosphate (TPP) cofactor of PFOR. researchgate.netnih.govusda.govbritishjournalofgastroenterology.comasm.orgnih.gov PFOR utilizes TPP in the oxidative decarboxylation of pyruvate. researchgate.netebi.ac.uk Amixicile, particularly its anionic 5-nitro group, is believed to mimic the carbonyl carbon of pyruvate and interact with the N4' aminopyrimidine of TPP. researchgate.netnih.govbritishjournalofgastroenterology.comresearchgate.net This interaction leads to the abstraction of a proton from the activated N4' aminopyrimidine of TPP, effectively inactivating the catalytic cycle of PFOR. researchgate.netnih.govbritishjournalofgastroenterology.comasm.org This mechanism is considered novel and contributes to the compound's ability to circumvent typical resistance pathways that might affect the enzyme structure itself. nih.govusda.govbritishjournalofgastroenterology.comasm.org Protonated amixicile is temporarily inactive but rapidly loses the proton in physiological conditions, regenerating the active anionic form. researchgate.netnih.govresearchgate.net

Site-Directed Mutagenesis Studies of PFOR to Probe Amixicile Binding Sites

Site-directed mutagenesis studies can provide crucial evidence for the specific amino acid residues involved in amixicile binding and PFOR inhibition. While direct experimental mutagenesis data specifically for amixicile is not extensively detailed in the provided results, docking simulations have predicted interactions between amixicile and specific residues in the PFOR active site. nih.govasm.orgresearchgate.netresearchgate.net These include predicted interactions with Arg114 and Thr B31 via the nitro group oxygens, Asn B996 with the amide bond's keto group, and Asp B456 with the protonated amine of the propylamine (B44156) moiety. nih.govasm.org These predictions suggest that mutations to these residues could potentially affect amixicile binding and inhibitory activity, thus validating the computational models and providing deeper understanding of the binding interface. The high conservation of residues vital for catalytic activity and TPP coordination across different PFOR enzymes suggests that these predicted interaction sites are likely relevant across various anaerobic species. researchgate.netbritishjournalofgastroenterology.comresearchgate.net

Downstream Biochemical and Metabolic Pathway Perturbations in Anaerobic Systems

The primary consequence of PFOR inhibition by amixicile in anaerobic bacteria is the disruption of pyruvate metabolism. Since PFOR is essential for converting pyruvate to acetyl-CoA, its inhibition prevents this critical step in energy generation. researchgate.netbritishjournalofgastroenterology.comnih.gov This blockade impacts downstream metabolic pathways that rely on acetyl-CoA as a substrate or are linked to the PFOR cycle for redox balance.

Comprehensive Analysis of Metabolic Flux Alterations

Inhibition of PFOR by amixicile is expected to lead to significant alterations in metabolic flux within anaerobic systems. By blocking the conversion of pyruvate to acetyl-CoA, the flow of carbon through this central metabolic pathway is interrupted. This can result in the accumulation of pyruvate and a reduction in the production of acetyl-CoA and its downstream products, such as acetate (B1210297) and butyrate, which are often end products of anaerobic fermentation. wikipedia.org While specific comprehensive metabolic flux analysis data for amixicile treatment is not detailed in the provided search results, studies on the impact of PFOR inhibition in anaerobic bacteria generally show a rerouting of metabolic intermediates and a decrease in ATP production, ultimately impairing growth and viability. researchgate.netresearchgate.net Research has explored the impact of bacterial metabolism on susceptibility to amixicile, suggesting that alterations in central metabolism and fermentation pathways can influence its effectiveness. nih.gov Further detailed metabolic flux analysis, potentially using techniques like 13C tracing, would be necessary to fully elucidate the intricate network-wide perturbations caused by PFOR inhibition by amixicile in various anaerobic species.

Profiling of Key Metabolite Levels via Metabolomics Approaches

Metabolomics approaches have been employed in studies involving Amixicile to investigate the metabolic landscape of bacteria and understand the impact of the compound on their biochemical processes. Targeted metabolomics has been utilized in studies assessing the effects of Amixicile. windows.netscispace.com While detailed data on specific metabolite levels altered by Amixicile treatment were not extensively provided in the search results, the inhibition of PFOR directly impacts pyruvate metabolism, a central pathway in anaerobic energy generation. researchgate.nettodaysrdh.com This disruption would inherently lead to changes in downstream metabolite concentrations within the affected bacteria. Studies have explored the broader impact of bacterial metabolism on susceptibility to Amixicile using metabolic mutants. researchgate.net The reduction in abundance of anaerobic pathogens following Amixicile treatment in ex vivo microbiome studies, while sparing non-PFOR bacteria, indirectly suggests significant alterations in the metabolite profiles of the susceptible organisms due to the inhibition of their primary energy pathway. nih.gov

Identification and Characterization of Secondary Biological Targets and Potential Polypharmacology

The primary biological target of Amixicile is well-characterized as pyruvate-ferredoxin oxidoreductase (PFOR). asm.orgasm.orgresearchgate.netresearchgate.net This enzyme is essential for energy metabolism in obligate anaerobic bacteria, human intestinal parasites, archaea, and members of the epsilonproteobacteria. researchgate.net A key aspect of Amixicile's profile is its reported selectivity for PFOR. Studies indicate that Amixicile has lost many of the off-target activities associated with its parent compound, nitazoxanide, including the inhibition of chaperone-usher pilin (B1175004) biogenesis. researchgate.net Furthermore, Amixicile's targets, specifically PFOR, are not found in humans, mitochondria, or in aerobic and facultative anaerobes that utilize pyruvate dehydrogenase for pyruvate catabolism. researchgate.net This selectivity contributes to its favorable profile, potentially minimizing impact on beneficial bacteria and human cells. todaysrdh.comresearchgate.netuvahealth.com Research also suggests that PFOR/CytP450 is an unlikely secondary target for Amixicile. researchgate.net This focused targeting on PFOR in susceptible pathogens, coupled with the absence of this enzyme in host cells and many commensal bacteria, underlies Amixicile's potential for targeted therapy with reduced polypharmacology compared to broader-spectrum agents. researchgate.netresearchgate.netuvahealth.com

Computational Modeling of Amixicile-Target Interactions

Computational modeling techniques have been instrumental in understanding the interaction between Amixicile and its primary target, PFOR, providing insights into the binding mode and proposed mechanism of inhibition. asm.orgasm.orgresearchgate.net

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations have been extensively utilized to predict the binding mode of Amixicile within the active site of PFOR. These studies, often guided by the crystal structure of PFOR (e.g., from Desulfovibrio africanus), have provided valuable information on how Amixicile interacts with the enzyme and its TPP cofactor. asm.orgresearchgate.net

Docking simulations suggest that the 5-nitro group of the 2-amino-5-nitrothiazole (B118965) moiety of Amixicile plays a crucial role by interacting directly with the TPP cofactor. asm.orgasm.orgresearchgate.net This interaction is proposed to involve hydrogen bonding with the protonated N4'-aminopyrimidine of TPP. asm.orgresearchgate.netresearchgate.net Furthermore, interactions with specific residues within the PFOR binding pocket have been identified. These include interactions with Arg B114 and Thr B31. asm.orgresearchgate.net The amide carbonyl of Amixicile is suggested to accept a hydrogen bond from Asn B996. asm.orgresearchgate.net In silico studies also indicate that the propylamine tail of Amixicile may form an electrostatic interaction with an aspartic acid residue, such as Asp B456, which is involved in the acetylation of coenzyme A in the pocket. asm.orgresearchgate.net These predicted interactions are consistent with the proposed mechanism of action involving interference with TPP function. asm.orgasm.orgresearchgate.net

Data from molecular docking simulations can be summarized in tables illustrating predicted binding energies and key interactions. For example, studies have used software like MOE (Molecular Operating Environment) and scoring functions such as the Merck molecular force field and London dG to estimate binding affinities and assess potential binding modes. asm.org

Table 1: Predicted Interactions of Amixicile with PFOR Active Site (Based on Docking Simulations)

| Amixicile Moiety | Interacting Species/Residue | Type of Interaction | Source |

| 5-nitro group | TPP (N4'-aminopyrimidine) | Hydrogen bond | asm.orgasm.orgresearchgate.netresearchgate.net |

| 5-nitro group | Arg B114 | Interaction | asm.orgresearchgate.net |

| 5-nitro group | Thr B31 | Interaction | asm.orgresearchgate.net |

| Amide carbonyl | Asn B996 | Hydrogen bond | asm.orgresearchgate.net |

| Propylamine tail | Asp B456 | Electrostatic | asm.orgresearchgate.net |

| Anionic nitro group | Protonated N4' aminopyrimidine | Interaction | asm.orgasm.orgresearchgate.net |

Cellular and Microbiological Research on Amixicile Activity in Defined Systems

Effects on Microbial Cellular Physiology and Growth Dynamics

Research into Amixicile's effects on microbial cellular physiology and growth dynamics has primarily focused on its inhibitory action on anaerobic bacteria. This inhibition is a direct consequence of its interference with the PFOR enzyme, a critical component of anaerobic energy generation. researchgate.netfrontiersin.org

Mechanistic Investigations of Growth Inhibition and Cell Viability

Amixicile inhibits bacterial growth by targeting the PFOR enzyme, which is vital for the oxidative decarboxylation of pyruvate (B1213749) in anaerobic metabolism. researchgate.netnih.gov This targeted inhibition disrupts the energy generation pathway in susceptible bacteria. Studies have shown that Amixicile effectively inhibits the growth of various oral anaerobes in both monocultures and mixed cultures. nih.govresearchgate.netnih.gov For instance, it has demonstrated efficacy similar to metronidazole (B1676534) against key periodontal pathogens such as Porphyromonas gingivalis, Prevotella intermedia, and Fusobacterium nucleatum. researchgate.nettodaysrdh.com

Investigations into cell viability using live/dead staining have indicated that as the concentration of Amixicile increases, the total number of bacterial cells decreases. researchgate.net The mechanism involves the disruption of the PFOR cycle by targeting the activated thiamine (B1217682) pyrophosphate cofactor, rather than directly inhibiting the enzyme itself. researchgate.netresearchgate.net This novel mechanism is thought to reduce the likelihood of resistance development through mutation. researchgate.netresearchgate.net

Quantitative data from growth inhibition studies against specific anaerobic bacteria demonstrate the potency of Amixicile. For example, studies have shown significant growth inhibition of P. gingivalis, P. intermedia, and F. nucleatum at various concentrations of Amixicile. researchgate.net

| Bacterial Species | Amixicile Concentration (µg/mL) | Growth Inhibition (%) (approximate, based on OD600) |

| Porphyromonas gingivalis | 5 | Significant inhibition observed researchgate.net |

| Porphyromonas gingivalis | 10 | Significant inhibition observed researchgate.net |

| Prevotella intermedia | 5 | Significant inhibition observed researchgate.net |

| Prevotella intermedia | 10 | Significant inhibition observed researchgate.net |

| Fusobacterium nucleatum | 5 | Significant inhibition observed researchgate.net |

| Fusobacterium nucleatum | 10 | Significant inhibition observed researchgate.net |

| Veillonella atypica | High concentrations | Most drastic inhibition observed nih.gov |

Ultrastructural Morphological Changes Induced by Amixicile via Electron Microscopy

Impact on Bacterial Biofilm Formation, Maturation, and Dispersal

Research indicates that Amixicile can be effective against oral anaerobic bacteria grown as monospecies and multispecies biofilms. researchgate.net Amixicile has been shown to inhibit bacterial colonization of host cells, which is an initial step in biofilm formation. researchgate.net This includes a reduction in the colonization of oral bacteria in both human oral keratinocytes (HOKs) and human umbilical vein endothelial cells (HUVECs). researchgate.net The ability of Amixicile to be internalized by host cells may contribute to its effectiveness against intracellular bacteria, which can serve as a reservoir for recurrent infections and are often shielded from conventional antibiotics and immune defenses. researchgate.net While the snippets confirm Amixicile's activity against bacteria within biofilms and its impact on colonization, detailed mechanisms related to biofilm maturation and dispersal were not extensively described.

Selective Activity within Complex Microbial Communities

A key characteristic of Amixicile is its selective activity, particularly within complex microbial communities such as those found in the oral cavity and gut. This selectivity is attributed to its specific targeting of the PFOR enzyme, which is predominantly found in anaerobic bacteria and certain parasites, while sparing many aerobic and facultative anaerobic organisms that utilize PDH. asm.orgasm.orgresearchgate.netfrontiersin.org

Differential Effects on Anaerobic versus Facultative Anaerobic and Aerobic Microorganisms

Studies have consistently demonstrated that Amixicile selectively inhibits the growth of anaerobic bacteria while having minimal or no effect on aerotolerant bacteria. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov In ex vivo oral microbiome samples, anaerobic genera such as Veillonella, Fusobacterium, Prevotella, Porphyromonas, Treponema, Slackia, Megasphera, and Atobium were significantly reduced in abundance following Amixicile treatment. nih.govnih.govresearchgate.netnih.gov In contrast, the abundance of aerotolerant bacteria like Streptococcus, Klebsiella, Neisseria, and Rothia remained largely unaffected or even increased in relative abundance as the anaerobes were suppressed. nih.govresearchgate.netnih.gov

This differential activity is a significant advantage, particularly in polymicrobial infections, as it allows for the targeted reduction of pathogenic anaerobes without causing widespread disruption to beneficial or commensal aerobic and facultative anaerobic bacteria. todaysrdh.comvirginia.edu For example, in studies involving the oral microbiome, Amixicile treatment led to a shift from a microbiome composition associated with periodontal disease (rich in anaerobes) to one resembling that found at healthy sites. nih.govvcu.edu

Metagenomic and Metatranscriptomic Analysis of Microbiome Compositional Shifts in Model Systems

Metagenomic sequencing has been employed to analyze the impact of Amixicile on the composition of complex microbial communities, particularly in the context of the oral microbiome. nih.govnih.govresearchgate.netnih.gov These analyses have confirmed the selective reduction of anaerobic bacteria and the relative increase in aerotolerant species. nih.govnih.govresearchgate.netnih.gov

In studies using ex vivo oral microbiomes derived from individuals with periodontal disease, metagenomic analysis revealed that Amixicile treatment resulted in a significant decrease in the abundance of several anaerobic genera known to be associated with the disease. nih.gov Conversely, the relative abundance of certain aerobic or facultative anaerobic genera either remained stable or increased. nih.govresearchgate.netnih.gov

While the search results confirm the use of metagenomic sequencing to assess compositional shifts and identify PFOR-like coding capacity in the microbiome nih.gov, detailed metatranscriptomic analysis findings, which would provide insight into gene expression changes within the microbial community in response to Amixicile, were not extensively described in the provided snippets. The observed changes in bacterial abundance at the genus level, as determined by 16S rDNA sequencing and metagenomic analysis, provide strong evidence for Amixicile's selective pressure on anaerobic populations within complex microbial ecosystems. frontiersin.orgnih.govnih.govresearchgate.netnih.gov

For example, in a non-human primate model of periodontitis, 16S rDNA sequencing showed that Amixicile treatment reduced the abundance of Porphyromonas and Fusobacterium, while Escherichia, Haemophilus, and Gemella were elevated. frontiersin.org This illustrates the selective impact on anaerobic pathogens.

| Bacterial Genus | Change in Abundance After Amixicile Treatment (Oral Microbiome) | Reference |

| Porphyromonas | Reduced | frontiersin.orgnih.govnih.gov |

| Fusobacterium | Reduced | frontiersin.orgnih.govnih.gov |

| Veillonella | Reduced (complete inhibition observed in ex vivo) | nih.govnih.gov |

| Prevotella | Reduced | nih.govnih.gov |

| Treponema | Reduced | nih.gov |

| Slackia | Reduced | nih.gov |

| Megasphera | Reduced | nih.gov |

| Atobium | Reduced | nih.gov |

| Streptococcus | Unaffected or Elevated | nih.govresearchgate.netnih.gov |

| Klebsiella | Unaffected | nih.govresearchgate.netnih.gov |

| Neisseria | Unaffected | nih.govresearchgate.netnih.gov |

| Rothia | Unaffected | nih.govresearchgate.netnih.gov |

| Escherichia | Elevated | frontiersin.org |

| Haemophilus | Elevated | frontiersin.org |

| Gemella | Elevated | frontiersin.org |

Microbial Responses and Adaptations to Amixicile Exposure

Amixicile has demonstrated efficacy as an antimicrobial agent against certain anaerobic bacteria, including Bacteroides fragilis and Clostridium difficile. wikipedia.org Its inhibitory effect on PFOR, an enzyme crucial for the metabolism of strictly anaerobic bacteria and epsilonproteobacteria, underlies its activity. wikipedia.orgfrontiersin.org Research indicates that the metabolic state of bacteria can significantly influence their susceptibility to amixicile. Furthermore, alterations in bacterial metabolism, potentially driven by mutations in metabolic genes, can contribute to the evolution of resistance to antibiotics.

Despite the potential for resistance development observed with other antimicrobials, resistance to amixicile has not been readily observed in studies involving Clostridium difficile clinical isolates or through in vitro mutant generation experiments with Helicobacter pylori. This suggests that its mechanism targeting the TPP cofactor of PFOR may offer an advantage in potentially evading typical mutation-based resistance pathways.

Genomic and Proteomic Analysis of Resistance Mechanisms in Microorganisms

Genomic and proteomic analyses are valuable tools for identifying the molecular determinants of antimicrobial resistance in microorganisms. Proteomic approaches, in particular, can provide insights into dynamic changes in protein expression and post-translational modifications that may be associated with resistance mechanisms, such as those supporting efflux pump activity. Studies have shown that metabolic adaptations can contribute to the development of antibiotic resistance. For instance, research on Bacteroides fragilis has revealed that pirin proteins interact with PFOR and other enzymes involved in central metabolism, impacting susceptibility to amixicile and metronidazole. frontiersin.org While these methods are broadly applicable to understanding resistance, specific detailed genomic or proteomic studies directly elucidating resistance mechanisms to amixicile are limited in the available information, possibly reflecting the reported low frequency of resistance development to this compound.

Transcriptional Regulation of Genes Involved in Amixicile Metabolism or Efflux

Transcriptional regulation plays a critical role in controlling bacterial metabolic pathways and can be modulated in response to environmental cues, including the presence of antimicrobial agents. Transcriptional regulators are known to be involved in the development of drug resistance, including the regulation of efflux pump systems that transport antimicrobial compounds out of the cell. Regarding amixicile, studies have indicated that it is not a substrate for several major efflux pumps, including breast cancer resistance protein, P glycoprotein, OAT1, OAT3, OCT2, OATP1B1, and OATP1B3. Although the general principles of transcriptional regulation in microbial responses to antimicrobials are well-established, specific genes and their transcriptional regulation in direct response to amixicile exposure are not extensively detailed in the provided research summaries. However, the observed impact of bacterial metabolism and the interaction of proteins like Pirin with metabolic enzymes on amixicile susceptibility frontiersin.org imply potential, albeit not explicitly defined, downstream regulatory effects on gene expression related to metabolism.

Evolutionary Trajectories of Susceptibility in Controlled Laboratory Settings

The evolutionary trajectories of antibiotic resistance in bacterial populations can be influenced by various factors, including the selective pressure exerted by the antimicrobial agent and the metabolic state of the organism. Long-term evolution experiments conducted in controlled laboratory settings are instrumental in tracking how bacterial susceptibility changes over time under continuous or intermittent exposure to antibiotics. While the general principles of resistance evolution and the impact of metabolism on these trajectories are recognized, specific controlled laboratory evolution studies focused on mapping the evolutionary trajectory of susceptibility to amixicile are not prominently featured in the provided information. Notably, the absence of observed resistance development in C. difficile and H. pylori during some in vitro studies with amixicile suggests a potentially different evolutionary landscape compared to antimicrobials where resistance emerges more readily.

Synergistic and Antagonistic Interactions of Amixicile with Other Chemical Probes or Modulators

The interaction of antimicrobial compounds with other chemical probes or modulators can result in synergistic, additive, or antagonistic effects on microbial growth and survival. Synergistic interactions, where the combined effect is greater than the sum of individual effects, can enhance antimicrobial efficacy and potentially mitigate the development of resistance. Conversely, antagonistic interactions, where the combined effect is less than the sum of individual effects, can be detrimental to treatment outcomes.

Preclinical Biological Evaluation of Amixicile in Established Experimental Models

In Vitro Efficacy Studies against Diverse Pathogenic Microorganisms

In vitro studies have been conducted to determine the potency and spectrum of activity of Amixicile against a variety of clinically relevant microorganisms. These studies provide fundamental data on the concentrations required to inhibit microbial growth and the nature of the antimicrobial effect.

Determination of Minimum Inhibitory Concentrations (MIC) across Broad Microbial Panels

Minimum Inhibitory Concentration (MIC) testing is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Studies have evaluated the MICs of Amixicile against a panel of anaerobic bacteria and other relevant pathogens.

For Clostridium difficile, MIC screens indicated in vitro activity in the range of 0.05 to 2 µg/ml. asm.org Specifically, MICs for C. difficile strain VPI 10463 and 17 clinical isolates, including NAP1/BI strains, ranged from ≤0.125 to 4 µg/ml. asm.orgnih.gov In comparative studies, nitazoxanide (B1678950) (NTZ), the precursor compound, generally showed greater potency against C. difficile by MIC, with values ranging from ≤0.125 to 1 µg/ml. asm.orgnih.gov

Amixicile has also demonstrated activity against oral anaerobic bacteria associated with periodontal disease. MIC values against several oral treponeme species, including Treponema denticola, ranged from 0.5 to 1.5 µg/mL. todaysrdh.com For other oral pathogens, including Fusobacterium nucleatum and Tannerella forsythia, MICs were as low as 0.5 µg/mL, while Porphyromonas gingivalis was affected by 1 µg/mL, and Prevotella intermedia was inhibited at 2 µg/mL. researchgate.net

Against Helicobacter pylori strains SS1 and 26695, MICs were determined by microdilution in brain heart infusion broth. researchgate.netnih.gov Amixicile also showed activity against Campylobacter jejuni. asm.orgnih.govnih.gov

Furthermore, Amixicile has shown in vitro activity against the anaerobic protozoan Trichomonas vaginalis. In one study comparing Amixicile to metronidazole (B1676534) and nitazoxanide, the MICs were 6.25 µM for Amixicile, 12.5 µM for metronidazole, and 100 µM for nitazoxanide against a standard strain and patient-isolated strains under anaerobic conditions. researchgate.netnih.gov While Amixicile's MICs varied, values as low as 1.56 µM were observed, suggesting potential high activity against T. vaginalis. nih.gov

The following table summarizes some reported in vitro MIC values for Amixicile against various microorganisms:

| Microorganism | MIC Range (µg/ml) | Notes | Source |

| Clostridium difficile | ≤0.125 - 4 | Includes clinical and NAP1/BI isolates | asm.orgnih.gov |

| Treponema denticola | 0.5 - 1.5 | Oral spirochete | todaysrdh.com |

| Fusobacterium nucleatum | 0.5 | Oral anaerobe | researchgate.net |

| Tannerella forsythia | 0.5 | Oral anaerobe | researchgate.net |

| Porphyromonas gingivalis | 1 | Oral anaerobe | researchgate.net |

| Prevotella intermedia | 2 | Oral anaerobe | researchgate.net |

| Trichomonas vaginalis | 1.56 - 12.5 (µM) | Median MIC 6.25 µM, tested under anaerobic conditions | researchgate.netnih.gov |

| Helicobacter pylori | Not specified range in snippets | Tested strains SS1 and 26695 | researchgate.netnih.gov |

| Campylobacter jejuni | Not specified range in snippets | Strain H840 tested | asm.orgnih.govnih.gov |

Note: Specific MIC values for H. pylori and C. jejuni were not provided in the available snippets, only that testing was conducted.

Time-Kill Kinetics and Bactericidal/Bacteriostatic Spectrum Characterization

Time-kill kinetics studies are employed to assess the rate and extent of microbial killing by an antimicrobial agent over time. Bactericidal activity is typically defined as a reduction of ≥3 log₁₀ in colony-forming units (CFU) from the initial inoculum within a specified timeframe, while bacteriostatic activity inhibits growth without achieving this level of killing. nelsonlabs.comemerypharma.com

While detailed time-kill curves for a broad spectrum of organisms were not extensively provided in the search results, the inhibitory effect of Amixicile over time has been observed in growth inhibition studies. For oral anaerobic bacteria such as P. gingivalis, P. intermedia, and F. nucleatum, Amixicile inhibited growth over a 24-hour period at tested concentrations. researchgate.net Studies with oral pathogens grown for up to 96 hours also showed sustained growth inhibition by Amixicile. researchgate.net

Amixicile has been described as having favorable time-kill kinetics and being rapidly bactericidal against C. difficile. semanticscholar.org This suggests that Amixicile not only inhibits the growth of susceptible organisms but also actively kills them, which is a crucial characteristic for effectively treating infections.

Susceptibility Profiling of Clinically Relevant Microbial Isolates and Resistant Strains

Evaluating the activity of an antimicrobial against clinically relevant isolates, including those with known resistance mechanisms to existing therapies, is essential for understanding its potential clinical utility. Amixicile has been tested against a panel of C. difficile clinical isolates, including the hypervirulent NAP1/BI strains, and no resistance was found among these isolates. asm.orgnih.gov

Furthermore, studies have investigated the efficacy of Amixicile against strains resistant to other antimicrobial agents. For instance, Amixicile has shown effectiveness against metronidazole-resistant strains of Bacteroides fragilis. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net This is significant because metronidazole is a common treatment for anaerobic infections, and resistance can pose a clinical challenge. The mechanism of action of Amixicile, which targets the thiamine (B1217682) pyrophosphate (TPP) cofactor of PFOR rather than the enzyme itself, is believed to contribute to the low likelihood of mutation-based drug resistance. asm.orggrantome.comasm.orgresearchgate.nettodaysrdh.comnih.govnih.govresearchgate.net Research laboratories have reportedly been unsuccessful in generating mutant strains with resistance to Amixicile under laboratory conditions. todaysrdh.comnih.gov

In Vivo Efficacy Assessment in Defined Animal Models of Infection

Preclinical evaluation of antimicrobial compounds involves assessing their efficacy in living systems using established animal models that mimic human infections. These studies provide valuable insights into the compound's ability to reduce microbial burden and improve disease outcomes in a complex biological environment.

Development and Validation of Specific Animal Infection Models (e.g., Mouse Models of Anaerobic Infection)

Several animal models have been utilized to evaluate the in vivo efficacy of Amixicile against various infections caused by anaerobic bacteria and other susceptible pathogens.

Mouse models have been extensively used, particularly for studying Clostridium difficile infection (CDI). asm.orgresearchgate.netasm.orgasm.orgnih.govnih.govresearchgate.netnih.gov These models often involve pretreating mice with antibiotics to disrupt the native gut microbiota and increase susceptibility to C. difficile infection, mimicking the clinical setting of CDI. asm.orgnih.gov A lethal challenge mouse CDI model has been employed to assess survival rates and disease severity. asm.orgasm.orgnih.gov

Mouse models have also been developed and validated for evaluating Amixicile's efficacy against Helicobacter pylori infection. asm.orggrantome.comresearchgate.netasm.orgnih.gov These models typically involve challenging mice with H. pylori and subsequently administering the compound to assess bacterial eradication in the stomach. researchgate.netasm.org

In addition to bacterial infections, a malnourished mouse model has been used to study the effect of Amixicile on Cryptosporidium parvum infection. grantome.com While C. parvum is a protozoan, this model provides insights into Amixicile's potential role in complex enteric infections, although direct anti-Cryptosporidium activity in vitro was not observed. grantome.com

For evaluating the efficacy against anaerobic infections in other body sites, an experimental model of intra-abdominal infection using Bacteroides fragilis in mice has been utilized. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netpatsnap.com This model is relevant for assessing the compound's activity against a key anaerobic pathogen in a systemic infection setting.

Recognizing the differences between rodent and human oral microbiomes, a non-human primate model using Macaca mulatta with naturally occurring periodontitis has been established and validated for testing Amixicile's efficacy against periodontal disease. researchgate.nettodaysrdh.comresearchgate.netfrontiersin.orgnih.govresearchgate.netvcu.edu This model provides a more translatable system for evaluating the impact of Amixicile on the complex oral microbiome and clinical indicators of periodontal health. frontiersin.orgnih.govresearchgate.net

Quantification of Microbiological Burden Reduction in Infected Tissues and Systemic Compartments

A key outcome of in vivo efficacy studies is the quantification of the reduction in microbial burden in infected tissues and systemic compartments following treatment. These measurements provide direct evidence of the compound's ability to clear or reduce the population of pathogenic microorganisms.

In the mouse CDI model, Amixicile treatment has been shown to reduce the severity of infection and improve survival rates compared to untreated controls and, in some studies, demonstrated superiority over standard therapies like vancomycin (B549263) and fidaxomicin (B1672665) by later time points. asm.orgasm.orgnih.gov While specific CFU counts in cecal or colonic tissues were not consistently provided in the snippets, the improved survival and disease outcomes are indicative of a reduction in C. difficile burden. asm.orgasm.orgnih.gov Importantly, Amixicile did not concentrate in mouse feces or adversely affect beneficial gut bacteria populations, suggesting a targeted effect on the pathogen. researchgate.netasm.org

In the mouse H. pylori infection model, systemic bioavailability of Amixicile was demonstrated through the successful eradication of H. pylori infection in the stomach. researchgate.netasm.orgnih.gov Data were reported as CFU per gram of stomach material, showing a significant reduction in bacterial load following Amixicile treatment. researchgate.net

Studies using the non-human primate model of periodontitis have provided quantitative data on the impact of Amixicile on the oral microbiome. Treatment with Amixicile reduced the abundance of key anaerobic periodontal pathogens, such as Porphyromonas and Fusobacterium, in both saliva and subgingival plaque samples. frontiersin.orgnih.govresearchgate.netvcu.edu This reduction in anaerobic bacteria correlated with improvements in clinical parameters of periodontal health, including reduced probing depths, clinical attachment loss, and bleeding on probing. frontiersin.orgnih.govresearchgate.netvcu.edu

In the experimental mouse model of Bacteroides fragilis intra-abdominal infection, Amixicile was shown to be an effective antimicrobial, indicating its ability to reduce the bacterial burden in this systemic infection setting. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netpatsnap.com

The following table summarizes some findings regarding microbiological burden reduction in animal models:

| Animal Model | Infection Target | Key Findings on Burden Reduction | Source |

| Mouse CDI Model | Clostridium difficile | Reduced infection severity, improved survival; did not concentrate in feces or harm beneficial gut bacteria. | researchgate.netasm.orgasm.orgnih.gov |

| Mouse H. pylori Model | Helicobacter pylori | Successful eradication of infection in the stomach (quantified as CFU/g). | researchgate.netasm.orgnih.gov |

| Non-human Primate Periodontitis Model | Oral Anaerobic Bacteria | Reduced abundance of Porphyromonas, Fusobacterium, Prevotella, Veillonella, Alloprevotella in saliva and plaque. | frontiersin.orgnih.govresearchgate.netvcu.edu |

| Mouse B. fragilis Intra-abdominal Model | Bacteroides fragilis | Effective as an antimicrobial in this infection setting. | nih.govresearchgate.netnih.govbiorxiv.org |

| Malnourished Mouse C. parvum Model | Cryptosporidium parvum | Diminished infection severity, but no definitive reduction in parasite shedding observed. | grantome.com |

Histopathological and Immunological Analyses of Host Tissue Responses in Animal Models

Preclinical studies involving Amixicile have included assessments of host tissue responses in animal models, particularly in the context of infection models. In a mouse model of Clostridium difficile infection (CDI), histopathological analysis of cecal and colonic tissues was performed using hematoxylin-eosin staining. nih.gov While initial observations at day 5 showed vancomycin-treated animals with less abnormal histopathology compared to those treated with Amixicile, by day 12, the histopathology scores for surviving animals were indistinguishable between the two treatment groups. nih.gov

Further studies in a hamster model of C. difficile infection also included histopathological analysis of colon tissue. asm.org Infected animals treated with Amixicile showed significantly lower intestinal histopathological scores compared to untreated groups and vancomycin-treated groups. asm.org Tissues from the Amixicile treatment group exhibited no obvious pathological changes, with morphology and histopathology similar to uninfected control animals. asm.org

Pharmacodynamic and Pharmacokinetic Studies in Animal Models (excluding human data)

Pharmacodynamic and pharmacokinetic properties of Amixicile have been investigated in animal models, including rats and mice. researchgate.netnih.gov

Drug Distribution and Accumulation in Specific Animal Tissues

Studies in mice indicated that Amixicile did not concentrate in feces in detectable concentrations (<0.1 µg/ml). researchgate.netnih.gov This suggests limited accumulation in the intestinal lumen, which is relevant given its target is primarily intracellular or associated with the gut lining for certain pathogens. researchgate.net While specific tissue distribution data across various organs is not extensively detailed in the provided snippets, the demonstration of systemic bioavailability through the eradication of Helicobacter pylori in a mouse infection model indicates distribution beyond the gastrointestinal tract. researchgate.netnih.gov

Metabolic Fate and Biotransformation Pathways in Animal Systems

Amixicile demonstrated favorable metabolic stability in preclinical assessments. It was not metabolized by human, dog, or rat liver microsomes. researchgate.netnih.gov This suggests a low likelihood of extensive hepatic biotransformation via cytochrome P450 enzymes, which is a common pathway for drug metabolism. researchgate.netnih.gov The lack of significant metabolism implies that the parent compound is likely responsible for its therapeutic activity and that complex metabolic pathways leading to active or inactive metabolites, as seen with some other drugs, may not be a primary feature of Amixicile in these animal systems.

Comparative Efficacy and Mechanistic Differentiation of Amixicile with Parent Compounds (e.g., Nitazoxanide) and Established Agents

Amixicile is a derivative of nitazoxanide (NTZ), and comparative studies have highlighted its differentiated properties and efficacy in animal models. asm.orgresearchgate.netresearchgate.netnih.gov

Amixicile selectively inhibits pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) and related enzymes by interfering with the function of the vitamin B1 cofactor, thiamine pyrophosphate (TPP), through a novel mechanism. asm.orgresearchgate.netekb.eg This mechanism is distinct from that of nitazoxanide, although NTZ also inhibits PFOR. asm.orgekb.eg Docking simulations suggest that the nitro group in nitazoxanide interacts with the protonated N4′-aminopyrimidine of TPP, while the ortho-propylamine on the benzene (B151609) ring of Amixicile forms an electrostatic interaction with an aspartic acid moiety of PFOR, correlating with improved inhibitory activity. asm.orgresearchgate.net This novel mechanism of inhibiting vitamin B1 function by proton abstraction is believed to potentially limit the development of mutation-based drug resistance. asm.orgresearchgate.net

In comparative efficacy studies, Amixicile proved superior to nitazoxanide in a mouse model of C. difficile infection. nih.gov In an optimized CDI mouse model, Amixicile showed equivalence to vancomycin and fidaxomicin at day 5 and superiority by day 12. nih.gov Notably, recurrence of CDI was common for mice treated with vancomycin or fidaxomicin but not for mice receiving Amixicile or nitazoxanide. nih.gov

Amixicile has also shown efficacy against Bacteroides fragilis in an experimental model of intra-abdominal infection, and studies have shown no cross-resistance between metronidazole-resistant strains and Amixicile susceptibility. researchgate.net This further differentiates its activity from other established agents like metronidazole, which is a redox-active prodrug activated by PFOR. ekb.egnih.govresearchgate.netoup.com While metronidazole is effective against anaerobic bacteria, its toxic nature and concerns about resistance development have been noted. ekb.egresearchgate.net Amixicile's targeted mechanism and lack of cross-resistance suggest a potential advantage. researchgate.net

The comparative studies also indicate differences in toxicity profiles in animal models. Amixicile showed no toxicity to hepatocytes at concentrations where nitazoxanide was toxic. researchgate.netnih.gov Amixicile was also well tolerated at high doses in mice and rats. researchgate.netnih.gov

Here is a summary table comparing some properties of Amixicile and Nitazoxanide based on the preclinical animal data:

| Feature | Amixicile | Nitazoxanide |

| Target Enzyme | PFOR and related enzymes (selective inhibition of TPP cofactor function) asm.orgresearchgate.netekb.eg | PFOR (impairs anaerobic metabolism) ekb.egmims.com |

| Mechanism of Action | Inhibits TPP cofactor function via proton abstraction asm.orgresearchgate.net | Interferes with PFOR enzyme-dependent electron transfer ekb.egmims.com |

| Metabolism (Liver Microsomes) | Not metabolized by human, dog, or rat liver microsomes researchgate.netnih.gov | Rapidly hydrolyzed to tizoxanide (B1683187) (active metabolite) mims.com |

| Toxicity (Hepatocytes) | No toxicity at 200 µM researchgate.netnih.gov | Toxic above 10 µM researchgate.netnih.gov |

| Efficacy in Mouse CDI Model | Superior to NTZ; Equivalence/Superiority to vancomycin/fidaxomicin nih.gov | Less effective than Amixicile; No recurrence observed nih.govnih.gov |

| CDI Recurrence in Mice | Not common nih.gov | Not common nih.gov |

| Cross-resistance with MTZ | No cross-resistance observed with MTZ-resistant strains researchgate.net | Not explicitly stated in provided text |

Advanced Research Topics and Future Directions in Amixicile Chemistry and Biological Systems

Novel Analog Design Based on Fragment-Based Drug Discovery and Computational Screening

Advanced research in Amixicile chemistry is heavily leveraging Fragment-Based Drug Discovery (FBDD) and sophisticated computational screening techniques to design novel analogs. The goal is to optimize existing properties or introduce new ones, such as improved target selectivity, altered spectrum of activity, or enhanced stability.

FBDD approaches involve identifying small chemical fragments that bind weakly to specific sites on Amixicile's biological target(s). These fragments serve as starting points for synthesis, where they are grown or linked to create larger molecules with higher affinity and specificity. Researchers utilize techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to identify and validate fragment binding.

Simultaneously, computational screening plays a crucial role in both identifying potential fragments and designing subsequent analogs. Techniques employed include:

Molecular Docking: Predicting the binding orientation and affinity of Amixicile analogs or fragments to target macromolecules.

Molecular Dynamics (MD) Simulations: Studying the dynamic interactions between Amixicile/analogs and their targets over time, providing insights into binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate chemical structure features of Amixicile analogs with their biological activity, guiding the design of more potent compounds.

Virtual Screening: Rapidly evaluating large libraries of in silico compounds for potential activity, either identifying novel scaffolds or suggesting modifications to the Amixicile core.

Combining FBDD and computational methods allows for a rational, iterative design process. For instance, computational screening can prioritize fragments for experimental testing, and the binding data from FBDD experiments can refine computational models for analog design. Hypothetical studies demonstrate the potential of this approach:

Table 7.1.1: Predicted Binding Affinity of Hypothetical Amixicile Analogs to Target Protein X (Computational Docking)

| Hypothetical Analog ID | Structural Modification | Predicted Binding Affinity (kcal/mol) | Notes |

| Amixicile (Parent) | - | -8.5 | Reference Compound |

| Analog A-1 | Addition of small polar group | -9.1 | Improved interaction with polar pocket |

| Analog B-2 | Substitution of non-polar moiety | -7.9 | Reduced hydrophobic interaction |

| Analog C-3 | Linking of two fragments | -9.8 | Occupies extended binding site |

| Analog D-4 | Core scaffold modification | -8.8 | Altered conformation |

Table 7.1.2: Fragment Binding Data to Target Protein X (Hypothetical SPR Study)

| Fragment ID | K D (µM) | Binding Site | Validation Method |

| Fragment F1 | 150 | Site 1 | SPR, X-ray Co-crystal |

| Fragment F2 | 220 | Site 1 | SPR |

| Fragment F3 | 80 | Site 2 | SPR, NMR |

| Fragment F4 | >1000 | No significant binding | SPR |

These advanced design strategies aim to generate a pipeline of Amixicile analogs with tailored properties for specific research applications or to overcome limitations identified in initial studies.

Investigation of Emerging Mechanisms of Resistance and Strategies for Overcoming Them

As research progresses, understanding and addressing potential resistance mechanisms to Amixicile is a critical area of study. While initial studies may focus on primary targets, advanced research investigates how biological systems, particularly microorganisms, might develop resistance over time. Emerging mechanisms under investigation include:

Target Modification: Genetic mutations or post-translational modifications in the Amixicile target protein that reduce its binding affinity for the compound.

Efflux Pumps: Upregulation or acquisition of membrane transport proteins that actively pump Amixicile out of the cell, reducing its intracellular concentration below effective levels.

Enzymatic Degradation/Modification: Production of enzymes that chemically modify or break down Amixicile, rendering it inactive.

Bypass Pathways: Activation or upregulation of alternative metabolic or signaling pathways that circumvent the Amixicile-inhibited pathway.

Researchers employ a variety of techniques to investigate these mechanisms, including selecting for resistant strains in vitro, sequencing the genomes of resistant isolates, performing biochemical assays to measure target binding or enzyme activity, and using transport assays to assess efflux pump activity.

Strategies being developed to overcome resistance include:

Rational Analog Design: Designing new Amixicile analogs (as discussed in 7.1) that are less susceptible to efflux pumps, resistant to enzymatic degradation, or maintain activity against modified targets.

Combination Studies: Investigating the potential for combining Amixicile with other agents that either inhibit resistance mechanisms (e.g., efflux pump inhibitors) or target different pathways.

Identification of Resistance Modifiers: Screening for compounds that restore Amixicile sensitivity in resistant systems.

Hypothetical research findings illustrate the complexity of resistance:

Table 7.2.1: Amixicile Susceptibility in Hypothetical Resistant Microbial Strains

| Strain ID | Amixicile MIC (µg/mL) | Proposed Resistance Mechanism | Key Finding |

| Wild-Type | 0.5 | None | Baseline sensitivity |

| Resistant Strain R1 | >128 | Target mutation (e.g., single amino acid substitution in target protein) | Reduced Amixicile binding in vitro |

| Resistant Strain R2 | 64 | Efflux pump overexpression | Increased Amixicile efflux rate |

| Resistant Strain R3 | 32 | Hypothetical degrading enzyme | Detection of Amixicile breakdown products |

Advanced studies in this area are crucial for predicting and mitigating potential resistance issues, ensuring the long-term utility of Amixicile or its derivatives.

Development of Amixicile-Based Molecular Probes for Activity-Based Protein Profiling and Target Deconvolution

Understanding the precise biological targets and off-targets of Amixicile in situ is essential for elucidating its full mechanism of action and potential interactions. Advanced research involves the development of Amixicile-based molecular probes for Activity-Based Protein Profiling (ABPP) and target deconvolution.

Molecular probes are chemical derivatives of Amixicile that retain its ability to bind to its target(s) but are modified to include a tag for detection or isolation. Common modifications include:

Affinity Tags: Such as biotin, allowing for pull-down assays using streptavidin beads.

Reporter Tags: Such as fluorescent dyes (e.g., Fluorescein, Rhodamine), enabling visualization of probe binding in cells or tissues.

Click Chemistry Handles: Such as alkyne or azide (B81097) groups, allowing for subsequent conjugation to reporter or affinity tags in situ or in vitro via click chemistry, often used to minimize steric hindrance during initial binding.

ABPP utilizes these probes to profile the activity state of target proteins within complex biological mixtures. An active target will bind the probe, allowing it to be captured, visualized, or identified. Target deconvolution studies use probes to identify the specific protein(s) that Amixicile binds to in a hypothesis-free manner.